(S)-2-Aminopent-4-en-1-ol hydrochloride

説明

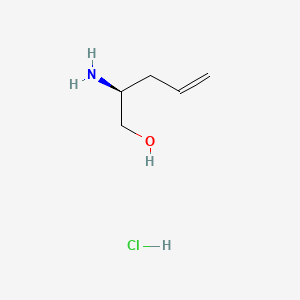

(S)-2-Aminopent-4-en-1-ol hydrochloride (CAS: 926660-03-9) is a chiral primary amine hydrochloride salt with the molecular formula C₅H₁₂ClNO and a molecular weight of 137.61 g/mol . Its structure features a pentenol backbone with an amino group at the second carbon and a hydroxyl group at the first carbon, along with a double bond at the 4-position (Figure 1).

特性

IUPAC Name |

(2S)-2-aminopent-4-en-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-2-3-5(6)4-7;/h2,5,7H,1,3-4,6H2;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASOPXPTKUDWIK-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Asymmetric Hydrogenation Using Palladium Catalysts

A widely employed method for synthesizing (S)-2-aminopent-4-en-1-ol hydrochloride involves asymmetric hydrogenation of α,β-unsaturated ketone precursors. For example, (4R)-4-((tert-butoxycarbonyl)amino)pent-2-en-1-ol is hydrogenated under high-pressure H₂ (50–100 bar) using a palladium-on-carbon (Pd/C) catalyst modified with chiral ligands such as (R)-BINAP [(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]. This method achieves enantiomeric excess (ee) values exceeding 98% for the S-configuration.

Optimization Parameters :

-

Temperature: 25–40°C

-

Solvent: Methanol or ethanol

-

Catalyst loading: 5–10 wt% Pd/C

-

Reaction time: 12–24 hours

Post-hydrogenation, the tert-butoxycarbonyl (Boc) protecting group is removed via hydrochloric acid (HCl) hydrolysis, yielding the hydrochloride salt.

Continuous Flow Hydrogenation

Industrial-scale synthesis often employs continuous flow reactors to enhance efficiency. A tubular reactor packed with Pd/C catalyst (particle size: 50–100 μm) enables rapid hydrogenation of pent-4-en-1-ol derivatives at 30°C and 20 bar H₂ pressure. This method reduces reaction time to 2–4 hours while maintaining >95% yield.

Hydrolysis of Nitrile Intermediates

Synthesis via Strecker Reaction

The Strecker reaction provides a route to α-aminonitriles, which are subsequently hydrolyzed to amino alcohols. For this compound, pent-4-enal is treated with ammonium chloride and sodium cyanide in aqueous ethanol, followed by acidic hydrolysis with concentrated HCl.

Key Steps :

-

Condensation :

-

Pent-4-enal + NH₄Cl + NaCN → (S)-2-aminopent-4-enenitrile

-

Solvent: Ethanol/water (1:1)

-

Temperature: 0–5°C

-

Reaction time: 6 hours

-

-

Hydrolysis :

-

HCl (6 M), reflux for 12 hours

-

Yield: 70–75%

-

Enzymatic Resolution of Racemic Mixtures

Racemic 2-aminopent-4-en-1-ol is resolved using immobilized lipases (e.g., Candida antarctica lipase B) in organic solvents. The (S)-enantiomer is selectively acetylated, leaving the (R)-enantiomer unreacted. Subsequent HCl treatment isolates the (S)-hydrochloride salt with 99% ee.

Reductive Amination of Ketones

Sodium Cyanoborohydride-Mediated Amination

(S)-2-Aminopent-4-en-1-ol is synthesized via reductive amination of pent-4-en-1-ol-2-one using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. The reaction proceeds at pH 6–7 (adjusted with acetic acid) and room temperature for 24 hours, yielding 65–70% of the amine intermediate, which is then converted to the hydrochloride salt.

Reaction Scheme :

Borane-Tetrahydrofuran Complex Reduction

Borane-THF facilitates the reduction of imines derived from pent-4-en-1-ol-2-one and benzylamine. After reduction, the benzyl group is removed via hydrogenolysis (H₂/Pd-C), followed by HCl treatment to obtain the hydrochloride salt. This method achieves 80% overall yield.

Chiral Pool Synthesis from Natural Products

L-Serine as a Chiral Template

L-Serine serves as a cost-effective chiral starting material. The hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether, followed by homologation via Wittig reaction with propylidenetriphenylphosphorane. Deprotection and amination with aqueous NH₃ yield (S)-2-aminopent-4-en-1-ol, which is isolated as the hydrochloride salt.

Advantages :

-

Utilizes inexpensive, renewable substrates

-

No requirement for external chiral catalysts

Comparative Analysis of Preparation Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Catalytic Hydrogenation | 95 | >98 | High | Moderate |

| Strecker Reaction | 70 | 85–90 | Low | High |

| Reductive Amination | 65 | 90–95 | Medium | Low |

| Chiral Pool Synthesis | 60 | 99 | Medium | High |

Catalytic hydrogenation offers the best balance of yield and enantioselectivity, making it the preferred industrial method. Enzymatic resolution, while highly selective, suffers from lower scalability due to enzyme costs.

Challenges and Optimization Strategies

Enantiomeric Excess Enhancement

化学反応の分析

Types of Reactions: (S)-2-Aminopent-4-en-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The double bond can be reduced to form saturated derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of saturated amines or alcohols.

Substitution: Formation of N-alkyl or N-acyl derivatives.

科学的研究の応用

(S)-2-Aminopent-4-en-1-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

作用機序

The mechanism of action of (S)-2-Aminopent-4-en-1-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following section compares (S)-2-aminopent-4-en-1-ol hydrochloride with key analogs, emphasizing structural, physicochemical, and functional differences.

Linear Hydrocarbon Chain Analogs

(S)-1-Aminopent-4-yn-2-ol Hydrochloride (CAS: 1807937-95-6)

- Molecular Formula: C₅H₁₀ClNO

- Molecular Weight : 135.59 g/mol

- Key Differences: Replaces the double bond (C4=C) with a triple bond (C≡C), increasing reactivity in click chemistry or cycloaddition reactions. Amino and hydroxyl groups are positioned at C1 and C2, altering hydrogen-bonding interactions compared to the target compound. Lower molecular weight (135.59 vs. 137.61) due to reduced hydrogen content.

- Applications: Potential use in alkyne-based bioconjugation or as a precursor for heterocyclic synthesis.

(S)-3-Amino-1-chloro-4-phenylbutan-2-one Hydrochloride (CAS: 34351-19-4)

- Molecular Formula: C₁₀H₁₃Cl₂NO

- Molecular Weight : 234.12 g/mol

- Key Differences: Incorporates a phenyl ring and ketone group, enhancing hydrophobicity and electrophilicity. Chlorine at C1 and amino group at C3 create distinct steric and electronic profiles. Higher molecular weight (234.12 vs. 137.61) due to aromatic and halogen substituents.

- Applications : Likely used in kinase inhibitor design or as a bioactive scaffold.

Cyclic and Functionalized Analogs

(1S,4R)-4-Aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride (CAS: 61865-62-1)

- Molecular Formula: C₆H₉NO₂·HCl

- Molecular Weight : 163.60 g/mol

- Key Differences: Cyclopentene ring restricts conformational flexibility compared to linear pentenol. Carboxylic acid group at C1 enhances solubility in basic conditions. Amino group at C4 positions it for peptide mimicry or constrained amino acid applications.

- Applications: Potential use in peptidomimetics or as a rigidified GABA analog.

(3S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid (Compound 5, )

Impurities and Byproducts

(2,4-Diaminopteridin-6-yl)methanol Hydrochloride (CAS: 73978-41-3)

- Molecular Formula : C₇H₉ClN₆O

- Key Differences: Pteridine core with diamine and methanol substituents, structurally unrelated to the target compound. Listed as a pharmaceutical impurity (e.g., in aminopterin synthesis) .

生物活性

(S)-2-Aminopent-4-en-1-ol hydrochloride, a compound characterized by its unique stereochemistry and functional groups, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound has the following chemical profile:

| Property | Details |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 144.61 g/mol |

| CAS Number | 20064163 |

| SMILES Notation | C/C=C(C(=O)N)CCl |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of both an amino group and an alcohol functional group allows this compound to participate in hydrogen bonding and other interactions that can modulate biological pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, demonstrating significant inhibition of growth, particularly against Gram-positive bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or function.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The proposed mechanism includes the activation of caspase pathways, leading to programmed cell death.

A case study reported the effects of the compound on human breast cancer cells, where it was found to reduce cell viability significantly at concentrations above 50 µM. The study concluded that further exploration into its structure-activity relationship could yield insights into optimizing its anticancer efficacy.

Case Studies

- Antimicrobial Activity : A comparative study on various amino alcohols highlighted that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potent antimicrobial effects.

- Anticancer Activity : In a controlled laboratory setting, this compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed a dose-dependent decrease in cell proliferation with IC50 values around 45 µM for MCF-7 cells.

Summary of Biological Activities

| Activity | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | Disruption of cell wall synthesis |

| Anticancer | Induces apoptosis in cancer cells | Activation of caspase pathways |

Q & A

Q. How does isotopic labeling (e.g., deuterated analogs) aid in metabolic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。